molecular formula C12H14N4O2S B6596174 Sulfamethazine-13C6 CAS No. 77643-91-5

Sulfamethazine-13C6

Cat. No.: B6596174
CAS No.: 77643-91-5
M. Wt: 284.29 g/mol
InChI Key: ASWVTGNCAZCNNR-BULCFLCISA-N
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Description

Sulfamethazine-13C6, also known as Sulfadimidine-13C6, is a stable isotope-labeled compound. It is a derivative of sulfamethazine, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethazine-13C6 involves the incorporation of carbon-13 into the sulfamethazine molecule. This is typically achieved through a series of chemical reactions that introduce the isotope at specific positions within the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 sources and advanced synthesis techniques to ensure the accurate incorporation of the isotope. The final product is then purified and characterized to confirm its isotopic composition and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Sulfamethazine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Sulfamethazine-13C6 has a wide range of applications in scientific research, including:

Mechanism of Action

Sulfamethazine-13C6 exerts its effects by inhibiting the bacterial synthesis of dihydrofolic acid. It competes with para-aminobenzoic acid for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of tetrahydrofolic acid. This inhibition disrupts the production of purines and pyrimidines, which are essential for bacterial DNA synthesis, ultimately leading to bacteriostasis .

Comparison with Similar Compounds

Uniqueness of Sulfamethazine-13C6: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and quantitation in various research applications. This makes it an invaluable tool in studies requiring detailed analysis of sulfamethazine’s behavior and effects .

Properties

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,10+1,11+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWVTGNCAZCNNR-BULCFLCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016505
Record name Sulfadimidine-13C(6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77643-91-5
Record name Sulfadimidine-13C(6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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